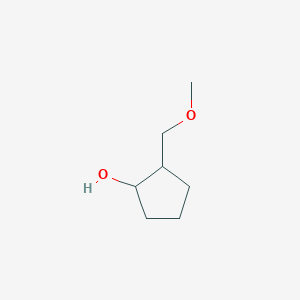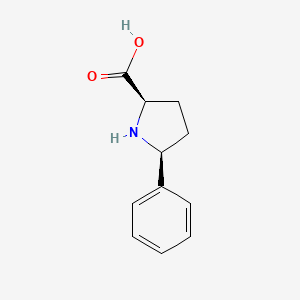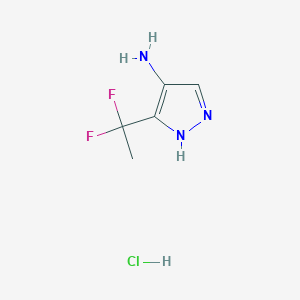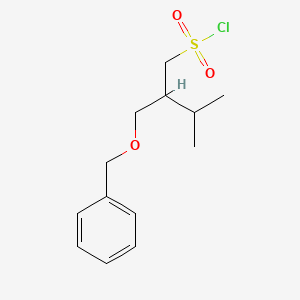
2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride functional group attached to a benzyloxy-methyl substituted butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride typically involves the reaction of 2-((Benzyloxy)methyl)-3-methylbutane-1-ol with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-((Benzyloxy)methyl)-3-methylbutane-1-ol+SOCl2→2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride+HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large-scale production requires careful handling due to its corrosive nature and the release of sulfur dioxide gas.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidative cleavage of the benzyloxy group can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonyl Hydrides: Formed from reduction reactions.
Applications De Recherche Scientifique
2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride is utilized in various scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of sulfonamide-based drugs.
Material Science: Utilized in the modification of polymers to introduce sulfonyl functional groups.
Biological Studies: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Mécanisme D'action
The mechanism of action of 2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. This reactivity is exploited in various chemical transformations where the sulfonyl chloride group acts as a leaving group, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Chloride: Similar in reactivity but lacks the benzyloxy-methyl substitution.
Methanesulfonyl Chloride: A simpler sulfonyl chloride compound with a single methyl group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group instead of the benzyloxy-methyl group.
Uniqueness
2-((Benzyloxy)methyl)-3-methylbutane-1-sulfonyl chloride is unique due to the presence of both a benzyloxy group and a sulfonyl chloride group, which provides a combination of reactivity and structural complexity that is not found in simpler sulfonyl chlorides. This makes it a valuable intermediate in the synthesis of more complex molecules.
Propriétés
Formule moléculaire |
C13H19ClO3S |
|---|---|
Poids moléculaire |
290.81 g/mol |
Nom IUPAC |
3-methyl-2-(phenylmethoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C13H19ClO3S/c1-11(2)13(10-18(14,15)16)9-17-8-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
Clé InChI |
KUOTWXTUYYEFEL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(COCC1=CC=CC=C1)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


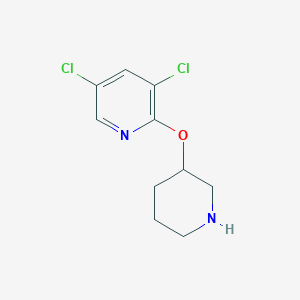

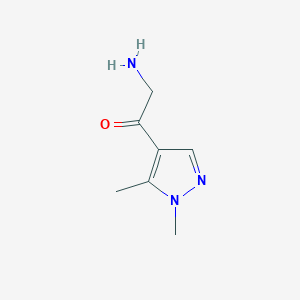
![Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate](/img/structure/B13520034.png)
![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B13520043.png)


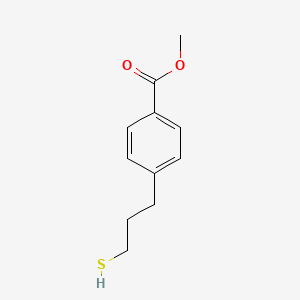
![Ethyl n-[2-(diethylamino)ethyl]glycinate](/img/structure/B13520060.png)
